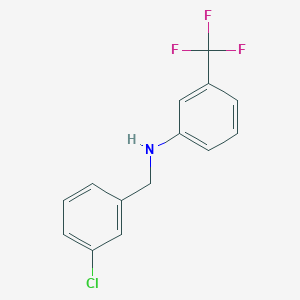

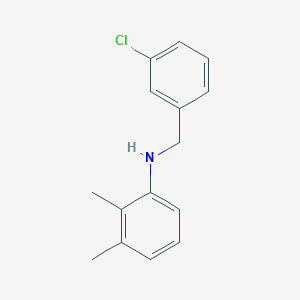

N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline

Overview

Description

“N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline” suggests a compound that contains an aniline group (a benzene ring with an attached amino group), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and a chlorobenzyl group (a benzene ring with an attached chlorine atom and a methyl group). The positions of these groups would be determined by the specific synthesis process .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivative. The trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane or the Ruppert-Prakash reagent . The chlorobenzyl group might be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis

The molecular structure would be based on the benzene ring, with the various groups attached at the positions indicated by the name. The exact structure would depend on the specific positions of the groups on the benzene ring .Chemical Reactions Analysis

The chemical reactions that this compound would undergo would depend on the conditions and reagents present. The amino group could potentially be involved in acid-base reactions, the trifluoromethyl group could undergo reactions with nucleophiles, and the chlorobenzyl group could potentially be involved in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the groups present. For example, the presence of the trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications

Vibrational Analysis and Material Properties

- Vibrational Analysis: 4-Chloro-3-(trifluoromethyl)aniline, a compound similar to N-(3-Chlorobenzyl)-3-(trifluoromethyl)aniline, has been studied for its vibrational properties using Fourier Transform-Infrared and Fourier Transform-Raman techniques. This research provides insights into the effects of substituent positions and electron donating/withdrawing effects on the vibrational spectra of such molecules (Revathi et al., 2017).

- Material Properties: The study also examines hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions, contributing to the understanding of the material properties of such compounds.

Chemical Synthesis and Reactions

- Pd-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, forming C–N bonds, are significant for synthesizing anilines and aniline derivatives like this compound. This process is crucial in both basic and applied chemical research for the synthesis of various compounds, including heterocycles and medicinally relevant compounds (Ruiz-Castillo & Buchwald, 2016).

Applications in Organic Electronics and Material Science

- Epoxy Systems: Compounds like this compound have been used in synthesizing epoxy systems with improved water resistance. The substitution of trifluoromethyl groups has shown to reduce water absorption significantly, highlighting its utility in developing advanced materials (Johncock & Tudgey, 1983).

- Visible-Light-Promoted Reactions: The trifluoromethyl-substituted anilines have been developed for visible-light-induced radical trifluoromethylation. This method provides a route to valuable fluorine-containing molecules and heterocyclic compounds, demonstrating its relevance in organic electronics and material science (Xie et al., 2014).

Crystal Structure and Bonding

- Crystal Structure Analysis: Studies on compounds like fluazinam, which contain trifluoromethyl aniline structures, have provided insights into the crystal structures and molecular interactions, such as hydrogen bonding and π interactions. This understanding is crucial for applications in crystal engineering and material design (Jeon et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N/c15-12-5-1-3-10(7-12)9-19-13-6-2-4-11(8-13)14(16,17)18/h1-8,19H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNASSFTMSYTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)

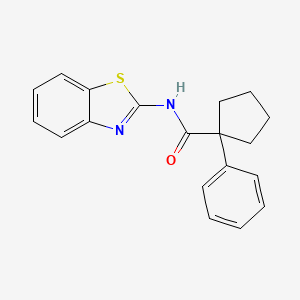

![N-[3-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B3074872.png)

![2-Hexanoyl-3-(4-methoxyphenyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B3074935.png)